Product packaging for (R)-3-Aminohexanedioic acid(Cat. No.:CAS No. 134166-71-5)

(R)-3-Aminohexanedioic acid

Cat. No.: B3232489
CAS No.: 134166-71-5
M. Wt: 161.16 g/mol
InChI Key: XABCFXXGZPWJQP-SCSAIBSYSA-N
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Description

(R)-3-Aminohexanedioic acid, also known as (R)-3-Aminoadipic acid, is a chiral, non-proteinogenic amino acid characterized as an amino dicarboxylic acid . Its structure is derived from adipic acid, with an amino group substituted at the third carbon position, classifying it functionally as both a beta- and gamma-amino acid . The compound features a stereogenic center, and the (R)-enantiomer offered here is of high stereochemical purity, which is critical for its interaction with biological systems and chiral molecules such as enzymes and receptors . The compound serves as a valuable chiral building block in organic synthesis and medicinal chemistry. Researchers utilize this compound and its enantiomers as key intermediates in the synthesis of more complex molecules, including potential pharmaceuticals and antibiotics . Its structure makes it a useful precursor for studying the biochemistry of related compounds, such as α-aminoadipic acid, which is a known intermediate in the lysine biosynthesis and degradation pathways in fungi and other eukaryotes . Application Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4 B3232489 (R)-3-Aminohexanedioic acid CAS No. 134166-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-aminohexanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABCFXXGZPWJQP-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthesis and Advanced Organic Transformations

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic strategies leverage the high selectivity of enzymes to achieve stereochemical control, offering an efficient route to enantiomerically pure compounds like (R)-3-Aminohexanedioic acid. mdpi.com These methods are broadly categorized into enzymatic cleavage of natural precursors and biocatalytic resolution of racemic mixtures.

Enzymatic Cleavage from Natural Products (e.g., Cephalosporin (B10832234) C)

A significant industrial route to producing chiral amino acids involves the enzymatic processing of natural products. rsc.org this compound is a key component in the biosynthesis of penicillin and cephalosporin antibiotics by certain fungi. The hydrolysis of the natural antibiotic Cephalosporin C is a well-established method that utilizes a two-enzyme system to yield valuable intermediates. rsc.orgmdpi.com

The process typically involves two key enzymatic steps:

Oxidative Deamination: D-amino acid oxidase (DAOX) acts on the D-α-aminoadipyl side chain of Cephalosporin C. This converts the amino group into a keto group, forming α-ketoadipyl-7-aminocephalosporanic acid.

Acylase-mediated Hydrolysis: A specific glutaryl-7-ACA acylase then cleaves the intermediate, releasing the 7-aminocephalosporanic acid (7-ACA) core, a crucial precursor for semi-synthetic cephalosporins, and the side-chain precursor, which can be further processed to yield this compound. rsc.org

Researchers have optimized this one-pot, two-enzyme process to achieve high conversion rates of Cephalosporin C, making it an efficient method for generating related chiral building blocks. rsc.org

Biocatalytic Approaches for Chiral Resolution

Biocatalytic resolution is a powerful technique for separating enantiomers from a racemic mixture. This approach relies on enzymes that selectively act on only one enantiomer, allowing for the separation and isolation of the desired stereoisomer. nih.gov

For the synthesis of this compound, a racemic mixture of 3-aminohexanedioic acid can be subjected to an enzyme, such as an L-amino acid oxidase or a specific acylase. The enzyme will selectively catalyze a reaction on the (S)-enantiomer, leaving the (R)-enantiomer untouched. The unreacted (R)-isomer can then be isolated in high enantiomeric purity. While specific examples detailing the resolution of 3-aminohexanedioic acid are specialized, the principle is widely applied for various amino acids. nih.govmdpi.com For instance, various fungal strains have been successfully used as biocatalysts to resolve racemic mixtures of other amino acids through the action of their L/D amino acid oxidase activities. nih.gov This method's effectiveness is contingent on the enzyme's substrate specificity and enantioselectivity.

Asymmetric Synthetic Routes

Asymmetric synthesis provides direct pathways to a specific enantiomer, avoiding the need for resolution of a racemic mixture. These methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of a chemical reaction. ethz.ch

Chiral Auxiliaries and Catalysts in Diastereoselective Synthesis

Diastereoselective synthesis involves the use of a chiral auxiliary, a chemical compound that is temporarily incorporated into the substrate molecule to direct the stereochemistry of a subsequent reaction. thieme-connect.de After the desired stereocenter is created, the auxiliary is removed.

While specific literature on the use of chiral auxiliaries for this compound is highly specialized, a general approach involves:

Attaching a chiral auxiliary (e.g., an Evans oxazolidinone or a SAMP/RAMP hydrazone) to a prochiral precursor of 3-aminohexanedioic acid. thieme-connect.decsun.edu

Performing a diastereoselective reaction, such as an alkylation or a Michael addition, to introduce the required functionality. The steric and electronic properties of the auxiliary guide the incoming reagent to one face of the molecule, creating the desired stereocenter.

Cleaving the auxiliary to release the enantiomerically enriched product.

The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. thieme-connect.de

Chiral Auxiliary Type General Application Key Feature
Evans OxazolidinonesAsymmetric alkylation, aldol, and Michael reactions. csun.eduForms a rigid bicyclic system upon enolization, providing excellent stereocontrol.
SAMP/RAMP HydrazonesAsymmetric alkylation of aldehydes and ketones. thieme-connect.deHigh diastereoselectivity and reliable removal of the auxiliary.
SulfinamidesSynthesis of chiral amines. thieme-connect.deActs as a powerful stereodirecting group.

This table presents common chiral auxiliaries and their general applications in asymmetric synthesis.

Enantioselective Methodologies

Enantioselective methodologies employ chiral catalysts to directly convert a prochiral substrate into a chiral product with a preference for one enantiomer. nih.govresearchgate.net These methods are often highly efficient as the chiral information is transferred catalytically.

Key enantioselective approaches that can be adapted for the synthesis of this compound include:

Asymmetric Hydrogenation: The hydrogenation of a C=C or C=N double bond in a suitable precursor using a chiral metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can set the stereocenter. researchgate.net

Enantioselective Conjugate Addition: The addition of a nitrogen nucleophile to an α,β-unsaturated ester precursor in the presence of a chiral catalyst can establish the stereocenter at the β-position.

Biocatalytic Reductive Amination: Enzymes like amino acid dehydrogenases or transaminases can convert a keto-acid precursor (α-keto-adipic acid) directly into the corresponding amino acid with high enantioselectivity. nih.gov This biocatalytic approach is atom-efficient and operates under mild conditions. mdpi.comnih.gov

Methodology Precursor Type Catalyst/Enzyme Stereochemical Control
Asymmetric HydrogenationUnsaturated dicarboxylic acid derivativeChiral Rhodium or Ruthenium complexes researchgate.netControls the facial selectivity of H₂ addition.
Enantioselective Michael Additionα,β-Unsaturated diesterChiral Lewis acids or organocatalystsDirects the approach of the amine nucleophile.
Biocatalytic Reductive Aminationα-Keto-adipic acidAmino Acid Dehydrogenase / Transaminase nih.govEnzyme active site dictates exclusive formation of the (R)- or (S)-enantiomer.

This table summarizes key enantioselective strategies applicable to the synthesis of this compound.

Derivatization Strategies for Complex Molecular Architectures

The bifunctional nature of this compound, possessing both an amine and two carboxylic acid groups, makes it a versatile scaffold for creating more complex molecules. nih.gov

Peptide Synthesis: The amino group and one of the carboxyl groups can participate in standard peptide coupling reactions to incorporate the amino acid into peptide chains. This is valuable for creating peptidomimetics or peptides with constrained conformations.

Lactam Formation: Intramolecular cyclization between the amine and one of the carboxylic acid groups can lead to the formation of chiral lactams, which are important structural motifs in many biologically active compounds.

Selective Functionalization: The two carboxylic acid groups offer opportunities for selective modification. One can be protected while the other is reacted, or they can be differentiated based on their steric environment to allow for the stepwise introduction of different functionalities. This enables the construction of complex, non-symmetric derivatives.

Scaffold for Combinatorial Chemistry: The multiple functionalization points allow this compound to be used as a central scaffold onto which various chemical moieties can be attached, facilitating the generation of libraries of compounds for screening purposes. For example, derivatization with agents like acetic anhydride (B1165640) can be used to label and enhance the detection of amino acids in complex mixtures. nih.gov

These derivatization strategies underscore the utility of this compound as a chiral building block for accessing diverse and complex molecular targets in organic and medicinal chemistry.

Synthesis of C-5-Alkenyl and C-6-Alkylidene Derivatives

The synthesis of C-5-alkenyl and C-6-alkylidene derivatives of (R)-3-aminocyclopentanecarboxylic acid, a related cyclic β-amino acid, has been explored. These derivatives are accessible through multi-step synthetic sequences starting from readily available precursors like D-mannose and D-glucose. The strategic manipulation of protecting groups and stereocontrolled reactions are crucial for achieving the desired structures.

One notable approach involves the use of an intramolecular Diels-Alder reaction. For instance, the synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid was achieved from sorbic acid in an eight-step sequence. mdpi.com A key step in this synthesis was the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline. mdpi.com In this process, L-proline acts as a temporary chiral auxiliary, directing both the stereochemistry and regiochemistry of the cycloaddition. mdpi.com

The general synthetic strategy can be outlined as follows:

Preparation of a suitable diene precursor.

Introduction of a dienophile containing the amino acid moiety.

Intramolecular cycloaddition to form the cyclic core.

Subsequent functional group manipulations to yield the target C-5-alkenyl or C-6-alkylidene derivatives.

While specific examples for this compound are not detailed in the provided search results, the principles derived from the synthesis of analogous cyclic β-amino acids are applicable. The key is the strategic construction of a precursor that can undergo a desired cyclization or functionalization reaction to introduce the alkenyl or alkylidene group at the C-5 or C-6 position.

Incorporation of Azido (B1232118) and Triazolyl Functionalities

The introduction of azido and triazolyl groups into organic molecules is a powerful strategy for creating compounds with diverse functionalities. The azide (B81097) group can serve as a precursor to amines or participate in "click chemistry" reactions, while the triazole ring is a common motif in pharmacologically active compounds.

Azido Group Incorporation:

The azide moiety can be introduced into molecules through various methods. One common approach is the use of an azide-functionalized amino acid, such as azidohomoalanine, which can be incorporated into proteins. nih.gov This demonstrates the compatibility of the azide group with biological systems. For smaller molecules, stereoselective methods have been developed for the synthesis of orthogonally protected 3-azido aspartic acid derivatives. nih.gov These derivatives are valuable precursors for incorporating 2,3-diaminosuccinic acid into peptides. nih.gov While the direct azidation of this compound is not explicitly described, the existing methodologies for related amino acids suggest that similar strategies could be employed.

Triazolyl Group Formation:

The formation of triazole rings is often achieved through cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used method for synthesizing 1,4-disubstituted-1,2,3-triazoles. nih.gov This reaction is known for its high efficiency and regioselectivity. nih.govresearchgate.net Another approach involves the reaction of α-diazoimines, which can undergo intermolecular 1,5-electrocyclization to form 1,2,3-triazole derivatives. raco.cat Furthermore, organocatalytic methods, such as the use of DBU for the [3 + 2] 1,3-dipolar cycloaddition between α,β-unsaturated esters and azides, provide an alternative route to 1,4-disubstituted-1,2,3-triazoles. nih.gov

The synthesis of novel triazole derivatives can also be achieved through multi-component reactions. For example, a series of triazole derivatives coupled with amino acids were obtained through a reaction of 2-hydroxy benzaldehyde (B42025) or 2-hydroxy acetophenone (B1666503) with thiosemicarbazide (B42300) and various amino acids. researchgate.net These examples highlight the versatility of synthetic methods available for incorporating triazole functionalities into molecules like this compound.

Functional GroupSynthetic MethodKey Features
Azido Use of azide-functionalized amino acid precursors (e.g., azidohomoalanine)Biocompatible, allows for chemoselective modification. nih.gov
Stereoselective synthesis of azido-aspartic acid derivativesProvides orthogonally protected precursors for peptide synthesis. nih.gov
Triazolyl Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)High efficiency, high regioselectivity for 1,4-disubstituted triazoles. nih.govresearchgate.net
Intermolecular 1,5-electrocyclization of α-diazoiminesAccess to 1,2,3-triazole derivatives. raco.cat
Multi-component reactionsVersatile approach to novel triazole derivatives coupled with amino acids. researchgate.net

Formation of Functionalized β-Amino Acid Derivatives

β-Amino acids and their derivatives are crucial components of many biologically active molecules and peptidomimetics. researchgate.netresearchgate.net The synthesis of functionalized β-amino acid derivatives from precursors like this compound can be achieved through various synthetic strategies.

Common methods for synthesizing β-amino acids include:

Conjugate addition of amine nucleophiles to Michael acceptors. illinois.edu

Mannich-type reactions . illinois.eduorganic-chemistry.org

Metal-catalyzed hydrogenation of β-amino linked acrylates. illinois.edu

Homologation of α-amino acids , such as the Arndt-Eistert reaction. illinois.eduorganic-chemistry.org

Recent advancements have focused on more direct and efficient methods. For example, palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines offer pathways to β-amino acid derivatives from simple building blocks. illinois.edu

The functionalization of existing β-amino acid scaffolds is another important strategy. For instance, highly functionalized alicyclic β-amino acids can be incorporated into peptides. researchgate.net The synthesis of trihydroxylated cyclohexane (B81311) β-amino acids from (–)-shikimic acid and their subsequent incorporation into peptide chains has been demonstrated. researchgate.net

The table below summarizes some modern synthetic approaches to β-amino acid derivatives:

Synthetic ApproachDescriptionKey Advantages
Palladium-Catalyzed Aminocarbonylation Intermolecular reaction of alkenes, an amine source, and carbon monoxide. illinois.eduUtilizes simple starting materials. illinois.edu
Nickel-Catalyzed Carboxylation Carboxylation of aziridines to form β-amino acids. illinois.eduWide functional group tolerance. illinois.edu
Vilsmeier-Haack Reaction Reaction with nonaromatic carbon nucleophiles to produce highly substituted β-amino esters. organic-chemistry.orgAccess to β²,²,³-trisubstituted amino esters. organic-chemistry.org
Organocatalytic Michael Addition Addition of nucleophiles like azide to α,β-unsaturated compounds. princeton.eduMetal-free and can be enantioselective. princeton.edu

These methods provide a toolbox for the synthesis of a wide range of functionalized β-amino acid derivatives, potentially starting from or incorporating the this compound scaffold.

Metabolic Biochemistry and Enzymatic Mechanisms

Pathways of Lysine (B10760008) Metabolism in Model Organisms

The breakdown of the essential amino acid lysine is a fundamental biochemical process that varies significantly across different biological kingdoms. nih.gov

Lysine Degradation Pathways in Microorganisms and Plants

In microorganisms and plants, the degradation of L-lysine follows several distinct routes. nih.gov One of the prominent pathways is the saccharopine pathway, which was once thought to be exclusive to plants and animals but has now been identified in bacteria as well. nih.gov This pathway involves the enzymes lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH). nih.gov

Microorganisms exhibit a remarkable diversity in their lysine degradation strategies. nih.gov Some of the initial reactions in these pathways include:

Decarboxylation

Saccharopine dehydrogenation

ε-N-acetylation

Lysine 2-monooxygenation

Racemization

ε-transamination

α-oxidation

ε-dehydrogenation

Aminomutation (anaerobic) nih.gov

These varied initial steps lead to common intermediates like 2-aminoadipate, which are then further metabolized. nih.gov For instance, the bacterium Thermus thermophilus utilizes a unique pathway for lysine biosynthesis that proceeds via α-aminoadipic acid, a departure from the diaminopimelic acid pathway common in most bacteria. nih.gov

In plants, such as Arabidopsis thaliana, the lysine degradation pathway is also well-documented, highlighting the conservation and divergence of these metabolic routes across different species. kegg.jp

Comparative Metabolic Studies Across Diverse Biological Systems

Comparative studies of lysine metabolism reveal both conserved and divergent features across microorganisms, plants, and animals. nih.govphysiology.org In mammals, the primary site for lysine catabolism is the liver, where it is broken down through the saccharopine pathway in the mitochondria. researchgate.net This pathway ultimately leads to the production of acetyl-CoA. researchgate.net

Metabolic flux analysis in organisms like Corynebacterium glutamicum, a bacterium used for industrial lysine production, has shown significant differences in intracellular pathway activities depending on the carbon source, such as glucose or fructose. nih.gov These studies are crucial for understanding and optimizing lysine production. nih.gov

The saccharopine pathway, involving LKR and SDH, shows interesting evolutionary relationships. The bifunctional LKR/SDH polypeptide found in animals and plants may have originated from an α-proteobacterium. nih.gov The interdomain region found in the plant enzyme, however, might have been inherited from Cyanobacteria. nih.gov

Characterization of Enzymes Interacting with (R)-3-Aminohexanedioic Acid

The metabolism of this compound is intrinsically linked to the function of specific enzymes, particularly aminotransferases.

Enzyme Kinetic Studies of Aminoadipate Aminotransferases

Aminoadipate aminotransferase (AADAT), also known as kynurenine (B1673888) aminotransferase II (KAT II), is a key enzyme in the metabolism of aminoadipate. nih.govwikipedia.org Kinetic studies of human AADAT have revealed that it possesses a very broad substrate specificity, capable of transaminating numerous amino acids and utilizing various α-oxo acids as amino group acceptors. nih.govnih.gov

The catalytic efficiency of AADAT for different substrates provides insight into its preferred reactions. nih.gov For instance, the enzyme efficiently catalyzes the transamination of aminoadipate to α-oxoadipate. nih.govnih.gov Interestingly, studies on pig heart aspartate aminotransferase have shown that L-α-aminoadipate exhibits anomalous saturation kinetics, suggesting a slow enzymatic transition is the rate-limiting step in its reaction. capes.gov.br

The kinetic properties of AADAT homologues in different organisms can vary. A yeast homologue shows a high K_m for α-oxoadipate and aminoadipate, while the enzyme from Thermus thermophilus favors the transamination from α-oxoadipate to aminoadipate, a reaction involved in lysine biosynthesis. nih.gov

Table 1: Kinetic Parameters of Aminoadipate Aminotransferases

Enzyme Source Substrate K_m (mM) Reference
Yeast α-Oxoadipate 14 nih.gov
Yeast Aminoadipate 20 nih.gov

Structural Biology of Related Metabolic Enzymes

The structural analysis of enzymes involved in lysine metabolism provides a molecular basis for their function. The crystal structure of human AADAT in complex with α-oxoglutaric acid has revealed a conformational change in an N-terminal fragment. nih.gov This flexibility allows the enzyme to accommodate substrates of different sizes, explaining its broad substrate specificity. nih.gov

The structure of L-lysine α-oxidase (LysOX) from Trichoderma viride has also been studied in its precursor form (prLysOX). nih.gov The N-terminal propeptide of prLysOX indirectly alters the active site structure, thereby inhibiting enzyme activity. nih.gov This provides a mechanism for regulating the enzyme's function. nih.gov

Stereospecificity of Enzymatic Reactions

Enzymes involved in lysine metabolism often exhibit a high degree of stereospecificity, meaning they act on only one specific stereoisomer of a substrate. youtube.comyoutube.comstudysmarter.co.uk For example, SIRT1, a human deacetylase, catalyzes the stereospecific deacetylation of L-Nε-acetyl-lysine but not its D-isomer. nih.gov This highlights the precise three-dimensional recognition required for enzymatic catalysis.

Genome mining has led to the identification of two distinct stereoselective lysine 5-hydroxylases. nih.gov These enzymes, from Actinosynnema mirum and Pseudomonas psychrotolerans, catalyze the hydroxylation of L-lysine at the C-5 position with different stereochemical outcomes. nih.gov Further analysis of these enzymes could reveal the mechanisms by which nature achieves such high stereoselectivity in hydroxylation reactions. nih.gov

Most enzymes demonstrate stereospecificity; however, some isomerases are an exception and can act on multiple stereoisomers, though they often still show a preference for one form. youtube.com

Based on a thorough review of scientific literature, it has been determined that the compound this compound, also known as (R)-β-aminoadipic acid, is not a recognized intermediate in the established metabolic pathways of pipecolic acid biosynthesis or the saccharopine pathway.

The core metabolic pathways related to lysine degradation and the biosynthesis of pipecolic acid consistently identify α-aminoadipic acid (2-aminoadipic acid) as the key intermediate, not the 3-amino (beta) isomer specified in the request.

Specifically:

The saccharopine pathway involves the conversion of lysine and α-ketoglutarate to saccharopine. Saccharopine is then hydrolyzed to yield L-glutamate and α-aminoadipate-δ-semialdehyde, which is subsequently oxidized to α-aminoadipic acid.

The biosynthesis of pipecolic acid is directly linked to lysine metabolism. One major route proceeds through the formation of α-aminoadipate-δ-semialdehyde, which spontaneously cyclizes to form Δ¹-piperideine-6-carboxylate (P6C), a direct precursor to pipecolic acid.

Furthermore, databases such as the Human Metabolome Database (HMDB) indicate that 3-aminoadipic acid is not considered a naturally occurring metabolite in standard metabolic pathways. hmdb.ca

Given the strict requirement to focus solely on "this compound" and to provide scientifically accurate information within the provided outline, it is not possible to generate the requested article. The fundamental premise that this specific compound serves as a precursor in pipecolic acid biosynthesis or as an intermediate in the saccharopine pathway is not supported by the available scientific evidence. Therefore, creating content for the specified sections would be inaccurate.

Molecular Pharmacology and Cellular Bioactivity in Non Human Systems

Receptor Antagonism Studies

Interaction with N-Methyl-D-Aspartate (NMDA) Receptors in Animal Models

(R)-3-Aminohexanedioic acid has been identified as a competitive antagonist at the NMDA receptor. Early studies investigating the effects of the racemic mixture, (RS)-α-aminoadipate, demonstrated its ability to block neuronal responses elicited by NMDA. nih.gov Subsequent research clarified that the antagonist activity is stereospecific, with the (R)-isomer being the active antagonist of NMDA-evoked depolarizations, while having minimal effects on responses mediated by kainate or quisqualate receptors. nih.gov This selectivity was crucial in the initial characterization of the NMDA receptor as a distinct entity among excitatory amino acid receptors. nih.gov The blockade of NMDA receptors by its antagonists has been shown to modify learning and memory in a manner that is dependent on the specific task being performed by the animal. nih.gov

Ligand Binding and Functional Assays in In Vitro Systems

In vitro functional assays have corroborated the findings from animal models, demonstrating that this compound acts as an antagonist at the glutamate (B1630785) binding site on the NR2 subunit of the NMDA receptor. nih.gov Functional assays, such as those measuring NMDA-mediated excitatory postsynaptic potentials (EPSPs) in brain slices, provide a platform to evaluate the potency and efficacy of antagonists. neuroservice.com While specific ligand binding affinity values (Ki or IC50) for this compound are not extensively detailed in the provided information, its ability to competitively inhibit NMDA-induced responses confirms its direct interaction with the receptor. nih.gov The development of various in vitro assays, including those using multi-electrode arrays, allows for precise characterization of how compounds like this compound modulate NMDA receptor function under controlled conditions. neuroservice.com

Cellular Responses and Mechanisms

Effects on Astrocytes and Gliotoxicity in Cell Culture Models

The effects of aminoadipic acid isomers on glial cells, particularly astrocytes, have been examined in cell culture models. Studies have shown that the L-isomer (L-alpha-aminoadipic acid) is a specific gliotoxin, causing damage to astrocytes. nih.govnih.gov This toxicity is dependent on uptake into the astrocytes via a sodium-dependent transport system. nih.gov The D-isomer, in contrast, exhibits significantly less toxicity. nih.gov While the direct effects of the (R)-isomer of 3-aminohexanedioic acid are not explicitly detailed, the stereospecificity observed with the L and D isomers of alpha-aminoadipic acid suggests that the (R)-isomer would likely have a different, and potentially less toxic, profile on astrocytes compared to its (S)-counterpart (L-isomer).

Table 1: Comparative Gliotoxicity of alpha-Aminoadipic Acid Isomers on Cultured Astrocytes

IsomerEffect on AstrocytesReference
L-alpha-Aminoadipic acidSpecific gliotoxin, induces astrocyte death. nih.govnih.gov
D-alpha-Aminoadipic acidSignificantly less toxic than the L-isomer. nih.gov

Modulation of Neurotransmitter Metabolism in Animal Brain Slices

Research on the direct modulation of neurotransmitter metabolism by this compound in animal brain slices is limited in the provided search results. However, related compounds have been studied. For instance, DL-α-aminoadipic acid has been shown to stimulate the uptake of 45Ca2+ in cortical slices from rat brains, an effect linked to the L-glutamate receptor. nih.gov This suggests a potential interaction with glutamatergic systems that could indirectly influence neurotransmitter metabolism. The balance of excitatory and inhibitory amino acid neurotransmitters, such as glutamate, aspartate, GABA, and glycine, is crucial for normal brain function. xiahepublishing.com Further investigation is required to specifically determine how this compound alters the synthesis, release, and degradation of these key neurotransmitters in brain tissue.

Impact on Kynurenic Acid Production Pathways in Rodent Models

Studies in freely moving rats have demonstrated that the L-isomer of alpha-aminoadipic acid can significantly decrease the extracellular levels of kynurenic acid in the hippocampus. nih.gov This effect was observed for both endogenous kynurenic acid and that produced from its precursor, L-kynurenine. nih.gov Notably, the D-isomer of alpha-aminoadipic acid did not have the same effect. nih.gov This suggests that the (S)-isomer, but not the (R)-isomer, of aminoadipic acid interferes with the production of kynurenic acid, an endogenous antagonist of glutamate receptors. The regulation of kynurenic acid production is a key element in modulating neuronal excitability.

Table 2: Effect of alpha-Aminoadipic Acid Isomers on Kynurenic Acid Levels in Rat Hippocampus

IsomerEffect on Kynurenic Acid ConcentrationReference
L-alpha-Aminoadipic acidDose-dependently decreased extracellular levels. nih.gov
D-alpha-Aminoadipic acidNo effect observed. nih.gov

Investigation of Transport Mechanisms

The movement of amino acids across cellular membranes is a highly regulated process mediated by a variety of transport proteins, often classified into systems based on their substrate specificity and ion dependence. For dicarboxylic amino acids, which possess two carboxyl groups, transport is typically handled by specialized systems that can accommodate their anionic nature at physiological pH.

Structural Specificity of High-Affinity Amino Acid Uptake

High-affinity uptake systems are essential for maintaining low extracellular concentrations of certain amino acids, a critical function in processes like neurotransmission. The structural features of an amino acid are the primary determinants of its interaction with these transporters.

For acidic amino acids, the key structural determinants for high-affinity binding include:

Two Carboxylate Groups: The presence of two acidic groups is a fundamental requirement for recognition by anionic amino acid transporters.

Carbon Chain Length: The distance separating the two carboxyl groups influences the affinity and specificity of binding.

Position and Stereochemistry of the Amino Group: The location (alpha, beta, etc.) and the stereochemical configuration (L/D or R/S) of the amino group are critical for precise interaction with the transporter's binding site.

In the context of this compound, it is a six-carbon dicarboxylic acid, similar to α-aminoadipic acid. Research on the structurally related L-α-aminoadipic acid ((S)-2-aminohexanedioic acid) provides valuable insights. Studies have shown that the L-isomer of α-aminoadipate competitively inhibits the high-affinity transport of glutamate, whereas the D-isomer is largely ineffective. nih.govsigmaaldrich.com This demonstrates the high degree of stereospecificity of these transporters. The L-isomer's ability to compete with substrates like D-aspartate suggests it binds to the same high-affinity, sodium-dependent transport protein, likely a member of the Excitatory Amino Acid Transporter (EAAT) family, also known as System X-AG. nih.govnih.gov

Given that this compound is a beta-amino acid, its transport may also involve systems that recognize this configuration. Specific transport systems for beta-amino acids, such as taurine (B1682933) and beta-alanine, have been identified, although their affinity for dicarboxylic substrates is not as well-characterized. nih.gov The unique placement of the amino group at the 3-position in this compound would present a distinct structural profile to transporters, and its affinity would depend on the specific architecture of the transporter's binding pocket.

Sodium-Dependent Transport Systems in Isolated Cells

The transport of many amino acids against their concentration gradient is powered by the electrochemical potential of sodium ions (Na⁺). youtube.com This secondary active transport is a hallmark of several amino acid transport systems. For anionic amino acids like glutamate, aspartate, and their analogs, the primary mechanism for uptake into cells is through Na⁺-dependent transporters. nih.govfrontiersin.org

Studies in isolated non-human cells, such as rat astrocytes and intestinal brush border membrane vesicles, have characterized these transport systems in detail. nih.govnih.gov

System X⁻AG: This is the principal high-affinity transport system for L-glutamate and L-aspartate. Its activity is strictly dependent on the presence of extracellular sodium. nih.govnih.gov Research has demonstrated that the uptake of the glutamate analog L-α-aminoadipate in cultured rat astrocytes is also Na⁺-dependent, further implicating System X⁻AG as its transporter. nih.govapexbt.com The transport process involves the co-transport of the amino acid with multiple sodium ions, and in the case of EAATs, the counter-transport of a potassium ion, making the process electrogenic. frontiersin.org

Ionic Dependence and Kinetics: The uptake of L-α-aminoadipate in astrocytes shows a Na⁺-dependent component with a Michaelis constant (Kₘ) reported to be around 20 µM, indicating a high-affinity interaction. nih.gov This transport is competitively inhibited by L-glutamate and L-aspartate, confirming they share the same transport system. nih.gov The process is also sensitive to the membrane potential. nih.gov

Based on these findings with a structurally similar dicarboxylic amino acid, it is highly probable that the transport of this compound in non-human systems would also be mediated by a sodium-dependent mechanism, likely involving a member of the System X⁻AG / EAAT family. The efficiency and affinity of this transport would be dictated by how well its specific three-dimensional structure fits into the transporter's binding site.

Interactive Data Table: Characteristics of Relevant Amino Acid Transport Systems

Transport SystemKey SubstratesIon DependenceStructural Inhibitors (Examples)Probable Relevance to this compound
System X⁻AG / EAATs L-Glutamate, L/D-AspartateNa⁺-dependent, K⁺ counter-transportL-α-Aminoadipic acid nih.govnih.govHigh: As a dicarboxylic acid, it is a likely substrate or inhibitor.
System L Large neutral amino acids (Leucine, Phenylalanine)Na⁺-independent2-Aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) mtu.eduLow: Specific for neutral amino acids.
"Beta" System Taurine, Beta-alanineNa⁺-dependent---Moderate: Recognizes the beta-amino acid structure, but affinity for dicarboxylic acids is unknown. nih.gov

Advanced Analytical and Spectroscopic Characterization Methods

Chromatographic Techniques for Chiral Purity and Quantitative Analysis

Chromatographic methods are indispensable for the separation and quantification of (R)-3-aminohaxanedioic acid, particularly for assessing its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. phenomenex.comcsfarmacie.cz The direct analysis of underivatized amino acids like (R)-3-aminohaxanedioic acid can be challenging due to their zwitterionic nature and poor solubility in non-polar solvents typically used in HPLC. sigmaaldrich.com To overcome this, chiral stationary phases (CSPs) are employed. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers due to their compatibility with both organic and aqueous mobile phases. sigmaaldrich.com The "three-point interaction" rule is a fundamental concept in chiral recognition, suggesting that at least three simultaneous interactions between the chiral analyte and the CSP are necessary for enantioseparation. csfarmacie.cz

For many applications, derivatization of the amino acid is performed prior to HPLC analysis to improve detection sensitivity and chromatographic performance. tandfonline.comactascientific.com This process, known as pre-column derivatization, involves reacting the amino acid with a reagent to form a derivative with enhanced properties, such as fluorescence or strong UV absorbance. tandfonline.comchromatographyonline.com

A three-dimensional HPLC (3D-HPLC) system, which combines different separation modes like reversed-phase, anion-exchange, and enantioselective separations, has been developed for the highly selective analysis of chiral amino acids in complex samples. chromatographyonline.com This advanced technique has proven successful in determining chiral amino acids in challenging matrices like meteorites. chromatographyonline.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Complex Matrices

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers a powerful combination of the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it an ideal method for the quantitative analysis of amino acids in complex biological matrices such as plasma and urine. nih.govnih.gov The use of UPLC allows for rapid analysis times, often under 10 minutes, which is beneficial for high-throughput screening. nih.govacs.org

Similar to HPLC, derivatization is often employed in UPLC-MS/MS methods to enhance the chromatographic properties and ionization efficiency of amino acids. nih.gov A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which increases the hydrophobicity of the analytes, leading to better retention on reversed-phase columns and improved detection by mass spectrometry. nih.govacs.org Validated UPLC-MS/MS methods have been successfully used for the absolute quantification of numerous amino acids and biogenic amines in rat urine and human plasma. nih.govnih.govacs.org

Parameter UPLC-MS/MS Method for Amino Acid Quantification
Technique Reversed-phase UPLC coupled with tandem mass spectrometry (MS/MS)
Sample Types Human plasma, serum, rat urine nih.govacs.org
Derivatization Agent 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) nih.govacs.org
Analysis Time Approximately 7.5 minutes nih.govacs.org
Validation Validated for the quantification of over 30 amino compounds acs.org

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is a key strategy to improve the analytical performance of amino acids in chromatographic methods. tandfonline.comresearchgate.net By chemically modifying the amino acid, its detectability can be significantly enhanced. tandfonline.com Pre-column derivatization is a widely used approach where the analyte is modified before being introduced into the HPLC system. chromatographyonline.commdpi.com

Several reagents are commonly used for the derivatization of amino acids, each with its own advantages and disadvantages:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent derivatives. chromatographyonline.comresearchgate.net This is a very popular method, but it does not react with secondary amines. mdpi.com

9-Fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amines to form fluorescent derivatives. axionlabs.com

Phenyl Isothiocyanate (PITC): Reacts with primary and secondary amino acids to form stable derivatives, but the sample preparation can be complex. creative-proteomics.com

Dansyl Chloride: Forms strongly fluorescent and UV-absorbing derivatives, but the reaction can be slow. creative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A widely used reagent that reacts rapidly with amino acids to form stable derivatives suitable for both fluorescence and UV detection with minimal interference. creative-proteomics.com

Automated pre-column derivatization systems, where the derivatization reaction is performed online by the autosampler, have been developed to improve reproducibility, accuracy, and sample throughput. mdpi.comaxionlabs.com

Derivatization Reagent Reacts With Detection Method Key Features
o-Phthalaldehyde (OPA)Primary aminesFluorescence chromatographyonline.comFast reaction, but does not react with secondary amines. mdpi.com
9-Fluorenylmethyl chloroformate (FMOC)Primary and secondary aminesFluorescence axionlabs.comAllows for the analysis of secondary amino acids.
Phenyl Isothiocyanate (PITC)Primary and secondary aminesUVForms stable derivatives, but sample preparation is intricate. creative-proteomics.com
Dansyl ChloridePrimary and secondary aminesFluorescence, UVSimple procedure, but the reaction is slow. creative-proteomics.com
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)Primary and secondary aminesFluorescence, UVRapid reaction, stable derivatives, minimal interference. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the structure, dynamics, and conformation of molecules in solution. rug.nl For (R)-3-aminohaxanedioic acid and peptides derived from it, NMR is crucial for understanding their three-dimensional folding and interactions.

Elucidation of Folded Structures and Dimerization (e.g., in β-sheets)

NMR spectroscopy is instrumental in characterizing the folded structures of peptides, including those containing β-amino acids. iisc.ac.inuab.cat The formation of secondary structures like β-sheets can be investigated through various NMR experiments. For instance, the observation of specific Nuclear Overhauser Effects (NOEs) between protons that are close in space provides direct evidence for folding. nih.gov

In the context of β-peptides, NMR has been used to study their self-association into dimers and higher-order oligomers. nih.govnih.gov The formation of β-sheet sandwich dimers, where two β-sheet monomers associate, can be identified through characteristic downfield chemical shifts of α-protons and specific interlayer NOEs. nih.govnih.gov These studies provide insights into the folding pathways of peptides, from unfolded monomers to well-structured oligomers. nih.gov

Conformation Analysis using Chemical Shifts and Coupling Constants

The conformation of small molecules and peptides can be meticulously analyzed using NMR chemical shifts and spin-spin coupling constants. nih.govauremn.org.br These parameters are highly sensitive to the local electronic environment and the dihedral angles of the molecular backbone. nih.govubc.ca

For peptides containing β-amino acids, the conformation of the peptide backbone and the side chains can be determined by analyzing the chemical shifts of the amide protons and the coupling constants between adjacent protons. scirp.orgnih.govfrontiersin.org For example, the energy profile for rotation around specific bonds in the peptide backbone can be calculated and compared with experimental NMR data to determine the preferred conformations in solution. frontiersin.org Quantum mechanical calculations are often used in conjunction with NMR data to provide a more detailed understanding of the stereoelectronic interactions that govern conformational stability. nih.gov

Spectropolarimetry for Optical Purity Determination

Spectropolarimetry is a critical analytical technique for determining the optical purity of chiral compounds like (R)-3-Aminohexanedioic acid. This method measures the rotation of plane-polarized light as it passes through a solution containing a chiral molecule. The magnitude and direction of this rotation are unique characteristics of a specific enantiomer.

An enantiomerically pure sample of a chiral compound will rotate plane-polarized light to a specific degree, a value known as the specific rotation ([α]). wikipedia.org A 50:50 mixture of two enantiomers, known as a racemic mixture, will not rotate plane-polarized light, as the equal and opposite rotations of each enantiomer cancel each other out. masterorganicchemistry.com

The optical purity of a sample of this compound is a measure of the excess of one enantiomer over the other. It can be calculated by comparing the observed specific rotation of the sample to the specific rotation of the pure (R)-enantiomer. The formula for this calculation is:

Optical Purity (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100

Once this reference value is established, the enantiomeric excess (ee) of a production batch or a research sample can be determined, providing a direct measure of its stereochemical purity.

ParameterDescriptionTypical Conditions
Light Source Monochromatic light source.Sodium D-line (589 nm)
Temperature Controlled temperature.20 or 25 °C
Solvent A suitable solvent in which the compound is soluble.e.g., Water, Methanol, HCl (aq)
Concentration Precisely known concentration of the sample.g/mL
Path Length The length of the polarimeter cell.decimeters (dm)

This interactive table summarizes the typical experimental parameters for spectropolarimetry.

Development and Validation of Research-Grade Analytical Protocols

The development and validation of robust analytical protocols are essential for the reliable quantification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose, especially when coupled with chiral stationary phases (CSPs) for the separation of enantiomers. chromatographyonline.com

The development of a chiral HPLC method would involve screening various CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides (like teicoplanin or vancomycin), or Pirkle-type columns. chromatographyonline.comsigmaaldrich.com The mobile phase composition, typically a mixture of an organic solvent (like ethanol (B145695) or isopropanol) and a buffer, would be optimized to achieve baseline separation between the (R)- and (S)-enantiomers. rsc.org

Once a suitable method is developed, it must be validated in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1). chromatographyonline.comresearchgate.net This ensures the method is fit for its intended purpose. The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as its enantiomer and potential impurities. This is demonstrated by achieving baseline resolution between the peaks for (R)- and (S)-3-Aminohexanedioic acid.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the analyte is spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying the undesired enantiomer as an impurity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.

The following tables represent typical data that would be generated during the validation of a chiral HPLC method for this compound.

Table 1: Linearity and Range

Concentration (µg/mL) Mean Peak Area (n=3)
1 15,230
5 76,145
10 151,980
25 379,550
50 758,900

| Correlation Coefficient (r²) | 0.9998 |

This interactive table shows example data for determining the linearity of the analytical method.

Table 2: Precision (Repeatability)

Sample Concentration (µg/mL) Measured Area (n=6) Mean Area % RSD
1 25 379,550 380,150 0.85%
381,200
378,900
382,500
377,850

This interactive table illustrates how repeatability, a measure of precision, is assessed.

Table 3: Accuracy (Recovery)

Amount Spiked (µg/mL) Amount Recovered (µg/mL) % Recovery
5.0 4.95 99.0%
25.0 25.3 101.2%
50.0 49.8 99.6%

| Mean Recovery | | 99.9% |

This interactive table demonstrates the determination of accuracy through a recovery study.

The successful development and validation of such an analytical protocol would provide a reliable tool for the quality control and characterization of this compound in a research setting.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the intrinsic properties of a single molecule in a vacuum or a continuum solvent model. Methods like Density Functional Theory (DFT) are commonly used for amino acids to predict their behavior. nih.govnih.gov

The electronic structure of (R)-3-Aminohexanedioic acid dictates its chemical reactivity. Quantum chemical calculations can elucidate a variety of electronic and thermodynamic properties. For similar small amino acids, these calculations have been used to determine key descriptors associated with redox processes and electron transfer. nih.gov

Key predictable properties include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting chemical reactivity. The energy gap between them indicates the molecule's kinetic stability.

Electron Affinity and Ionization Energy: These values relate to the ease with which the molecule can accept or lose an electron, respectively, which is crucial for understanding its role in biochemical redox reactions. nih.gov

Global Reactivity Descriptors: Parameters such as chemical hardness (η), molecular electronegativity (χ), and the electrophilicity index (ω) can be calculated to quantify the molecule's resistance to changes in its electron distribution and its propensity to act as an electrophile. nih.gov

Table 1: Electronic Properties Computable via Quantum Chemistry

PropertySignificance
Ionization Energy (Eᵢ) The minimum energy required to remove an electron from the molecule; indicates antioxidant capacity. nih.gov
Electron Affinity (Eₐ) The energy released when an electron is added to the molecule.
Chemical Hardness (η) Measures the resistance to change in electron distribution or charge transfer. nih.gov
Electronegativity (χ) Represents the ability of the molecule to attract electrons. nih.gov
Electrophilicity Index (ω) Quantifies the electrophilic power of the molecule. nih.gov
Dipole Moment (p) Indicates the overall polarity of the molecule, influencing its solubility and interaction with polar molecules. nih.gov

Due to the presence of multiple rotatable single bonds, this compound can exist in numerous conformations. Computational methods are essential for exploring its conformational landscape to identify low-energy, stable structures. mdpi.com The specific (R)-stereochemistry at the C3 position is a critical determinant of its three-dimensional shape and, consequently, its biological function.

Theoretical analyses can map the potential energy surface of the molecule by systematically rotating its bonds. This process identifies the most stable conformers and the energy barriers between them. mdpi.com Such studies, often combining DFT calculations with experimental data from techniques like NMR spectroscopy, are crucial for understanding which shapes the molecule is most likely to adopt in different environments, a key factor for its recognition by enzymes or receptors. mdpi.comresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior and interactions.

MD simulations are particularly useful for studying how this compound behaves in a solution, such as water. By explicitly modeling the interactions between the amino acid and surrounding water molecules, these simulations can reveal how solvation influences its conformational preferences. nih.govresearchgate.net The two carboxylic acid groups and the amino group can form multiple hydrogen bonds with water, and MD simulations can characterize the stability and dynamics of these interactions. mdpi.comresearchgate.net This understanding is critical, as the molecule's conformation in an aqueous biological environment may differ significantly from its lowest-energy state in a vacuum. nih.gov

A primary application of computational modeling for a molecule like this compound, which is noted for its utility in studying enzyme functions, is to simulate its interaction with biological macromolecules. chemimpex.com Techniques such as molecular docking and MD simulations are used to predict how it binds to the active site of an enzyme or a receptor binding pocket. nih.govresearchgate.net

These simulations can:

Predict Binding Poses: Identify the most likely orientation of the molecule within the binding site.

Estimate Binding Affinity: Calculate the free energy of binding, which indicates the strength of the interaction. researchgate.net

Identify Key Interactions: Pinpoint specific hydrogen bonds, electrostatic interactions, or van der Waals forces between the ligand and amino acid residues of the protein that are critical for binding. researchgate.net

This information is invaluable for understanding the molecular basis of its biological activity and for designing new molecules with enhanced or modified functions. chemrxiv.org

Table 2: Applications of Molecular Dynamics Simulations

ApplicationDescription of Insights
Conformational Sampling Explores the range of possible 3D structures the molecule can adopt in solution. nih.gov
Solvation Shell Analysis Characterizes the structure and dynamics of water molecules immediately surrounding the amino acid. researchgate.netnih.gov
Binding Pose Prediction Determines the optimal orientation of the molecule when interacting with a protein target. nih.gov
Interaction Footprinting Identifies the specific amino acid residues in a protein that are crucial for the binding interaction. nih.gov
Binding Free Energy Calculation Provides a quantitative estimate of the binding affinity between the molecule and its target protein. researchgate.net

In Silico Pathway Analysis and Enzyme Engineering

Computational tools can be used to place this compound within the context of broader biological systems. In silico pathway analysis can help predict its potential role in metabolic networks by comparing its structure to known metabolites and enzyme substrates. nih.govresearchgate.net For instance, the enzymatic reduction of the related compound α-aminoadipic acid is a known step in lysine (B10760008) biosynthesis, suggesting that computational models could explore similar potential pathways for its (R)-3-amino counterpart. nih.gov

Furthermore, detailed models of its interaction with an enzyme's active site can guide enzyme engineering efforts. By understanding the structural basis for binding and catalysis, researchers can use computational methods to predict how specific mutations in an enzyme might alter its specificity or efficiency for this compound. nih.gov This approach is part of a larger strategy to create novel biocatalysts for producing valuable chemicals. biorxiv.orgresearchgate.net

Theoretical Studies on Intermolecular Interactions

Theoretical studies are fundamental to understanding how this compound interacts with its environment, whether in a biological receptor or as part of a larger molecular assembly. These studies use quantum mechanics and molecular mechanics to calculate the strength and nature of non-covalent forces.

When incorporated into peptide chains, β-amino acids like this compound can induce unique and stable secondary structures, largely governed by the formation of intramolecular hydrogen bonding networks. Theoretical modeling is essential for predicting these structures. The presence of the amino group and two carboxyl groups in this compound offers multiple sites for acting as hydrogen bond donors and acceptors.

Hydrogen bonds are critical for the structure and function of biomolecules, playing a key role in protein-DNA and protein-RNA recognition. nih.govnih.gov In peptide mimetics, these bonds between the amide backbone atoms define secondary structures like helices and sheets. Theoretical calculations can predict the geometry and stability of various folded conformations. For a peptide mimetic containing this compound, models would explore the potential for hydrogen bonds between the backbone C=O of one residue and the N-H of a residue further along the chain. The additional carboxylic acid side chain could also participate in or disrupt these networks, potentially forming side chain-backbone or side chain-side chain hydrogen bonds that further stabilize the structure or facilitate interaction with other molecules. duke.edu These interactions are crucial for creating peptidomimetics with specific shapes designed to mimic or block biological interactions.

Molecular recognition, the specific binding of one molecule to another, is governed by a combination of non-covalent interactions. For this compound, these include hydrogen bonds, ionic interactions (salt bridges), and van der Waals forces. nih.gov Computational analysis allows for the dissection of these forces to understand binding affinity and specificity.

The structure of this compound, with its charged amino and carboxylate groups and its aliphatic carbon chain, allows it to participate in a range of interactions:

Ionic Interactions: At physiological pH, the amino group is protonated (-NH3+) and the carboxyl groups are deprotonated (-COO-). The resulting zwitterionic character allows for strong electrostatic interactions with oppositely charged residues in a receptor binding pocket, such as arginine or aspartic acid. nih.gov

Hydrogen Bonding: The -NH3+ group is an excellent hydrogen bond donor, while the -COO- groups are excellent hydrogen bond acceptors. These groups can form extensive and highly specific hydrogen bond networks with a binding partner. nih.gov

Van der Waals Interactions: The hexanedioic acid backbone provides a nonpolar surface capable of engaging in weaker, but cumulatively significant, van der Waals and hydrophobic interactions with nonpolar pockets in a protein. nih.gov

Table 2: Potential Non-Covalent Interactions of this compound

Interaction Type Functional Group(s) Involved Potential Role
Ionic (Salt Bridge) Ammonium (-NH₃⁺), Carboxylate (-COO⁻) Strong, long-range attraction; key for binding to charged pockets.
Hydrogen Bonding Ammonium (-NH₃⁺), Carboxylate (-COO⁻) Directional interactions; confers high specificity and stability. nih.gov
Van der Waals Aliphatic chain (-CH₂-) Short-range attractive forces; contributes to overall binding affinity and shape complementarity. nih.gov

Advanced Research Applications As a Chemical Building Block

Design and Synthesis of Peptidomimetics and Non-Canonical Amino Acids

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and bioavailability. Non-canonical amino acids, those not found among the 20 common proteinogenic amino acids, are key components in the construction of these mimics. The incorporation of (R)-3-Aminohexanedioic acid into peptide chains can induce specific secondary structures and enhance resistance to enzymatic degradation. A protected form of this compound, Fmoc-(R)-3-aminoadipic acid-α-tert-butyl ester, is commercially available, indicating its utility in solid-phase peptide synthesis for creating these modified peptides.

Conformational constraint is a key strategy in drug design to lock a peptide into its bioactive conformation, thereby increasing its potency and selectivity. The rigid backbone of this compound, when incorporated into a peptide sequence, can limit the rotational freedom of the chain. This can lead to the formation of well-defined secondary structures, turning a flexible peptide into a more rigid and specific binding partner for biological targets. However, detailed studies on the specific conformational preferences induced by the incorporation of this compound are not widely reported.

Precursor in the Synthesis of Novel Pharmaceutical Scaffolds

The chiral nature and multiple functional groups of this compound make it an attractive starting material for the synthesis of complex chiral molecules that can serve as scaffolds for new pharmaceuticals. It is noted as a valuable building block in the synthesis of various bioactive molecules, particularly those targeting neurological disorders.

Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose ring of a natural nucleoside is replaced by a carbocyclic ring. While dicarboxylic acids can theoretically serve as precursors for the synthesis of such carbocyclic systems, there is currently no specific, publicly available research demonstrating the use of this compound for this purpose. The synthesis would likely involve a series of cyclization and functional group manipulation steps to construct the desired carbocyclic ring system with the appropriate stereochemistry.

This compound itself is a modified amino acid derivative, and it can be further elaborated to create a variety of other novel amino acids. Its two carboxylic acid groups and one amino group provide multiple points for chemical modification, allowing for the attachment of various side chains or the formation of cyclic derivatives. These new amino acids can then be incorporated into peptides or used as standalone therapeutic agents.

Exploration in Biopolymer Research

The dicarboxylic acid nature of this compound makes it a suitable monomer for the synthesis of polyesters and polyamides. Its chirality can impart specific properties to the resulting biopolymer, such as biodegradability and unique material characteristics. There is commercial interest in its potential for the production of biodegradable polymers, which could have applications in medical devices, drug delivery systems, and environmentally friendly plastics. The incorporation of this chiral monomer can influence the polymer's crystallinity, thermal properties, and degradation kinetics.

Precursor for Biodegradable Polymer Synthesis

The synthesis of biodegradable polymers from naturally occurring or nature-inspired monomers like amino acids is a significant area of materials science research. nih.govresearchgate.net Polymers derived from amino acids are particularly attractive because their degradation products are expected to be biocompatible and easily metabolized. researchgate.net this compound is a suitable candidate monomer for creating biodegradable polymers such as poly(amide-esters) and poly(amide-anhydrides) due to its functional groups. chemicalbook.comnih.gov

The general approach to forming these polymers involves polycondensation reactions. mdpi.com For instance, the amino group of this compound can react with the carboxylic acid groups of another monomer, or even another molecule of itself, to form amide linkages. Simultaneously, its two carboxylic acid groups can react with diols to form ester linkages. This dual reactivity allows for the creation of poly(ester amides), a class of polymers known for their tunable properties, combining the hydrogen bonding of amides with the cleavable ester links that ensure biodegradability.

The synthesis can be achieved through several methods, as outlined in the literature for similar amino acid-based monomers:

Melt Polycondensation: This method involves heating the monomers at high temperatures under a vacuum to drive off the water produced during esterification and amidation. It has been used to create high molecular weight copolymers from amino acids and dicarboxylic acids. nih.gov

Solution Polycondensation: This technique is performed in a solvent at lower temperatures and can offer better control over the polymer structure. nih.gov

Interfacial Polycondensation: This involves the reaction of two monomers at the interface of two immiscible liquids, often a diacid chloride in an organic solvent and an amino acid or diamine in an aqueous base.

The table below summarizes polymer types that can be theoretically synthesized using amino-dicarboxylic acids like this compound, based on established polymerization methods for analogous monomers. nih.govresearchgate.net

Polymer TypeLinkage FormedPotential PropertiesSynthesis Method
Poly(amide)AmideHigh thermal stability, good mechanical strengthMelt or Solution Polycondensation
Poly(ester)EsterBiodegradability, flexibilityMelt Polycondensation with a diol
Poly(amide-ester)Amide and EsterTunable degradation rates, combination of strength and flexibility. Polycondensation of the amino acid with itself and a diol
Poly(amide-anhydride)Amide and Anhydride (B1165640)Surface-eroding degradation, useful for drug delivery. nih.govMelt or Solution Polycondensation with a dicarboxylic acid to form a diacid monomer, followed by dehydration

Contribution to Bio-based Chemical Production Research

The drive to replace petrochemical-based manufacturing with sustainable, bio-based processes has placed significant emphasis on microbial production of platform chemicals. mdpi.comresearchgate.net Adipic acid, a key monomer for nylon production, is a primary target for this research. nih.gov While not a direct natural product, several artificial biosynthetic pathways have been designed and implemented in microorganisms to produce adipic acid and its precursors from renewable feedstocks like glucose. mdpi.comnih.gov

Strategies for Adipic Acid Biosynthesis from Lysine (B10760008) Pathways

One of the most explored strategies for the biosynthesis of adipic acid involves leveraging the metabolic pathway of the amino acid L-lysine. mdpi.comresearchgate.net L-lysine, which is produced efficiently on an industrial scale by fermentation with organisms like Corynebacterium glutamicum, serves as an excellent bio-based precursor. mdpi.com Several proposed pathways convert lysine to adipic acid, often involving α-aminoadipate as a key intermediate. researchgate.net

In one proposed pathway, L-lysine is first converted through a series of enzymatic steps, including deamination, reduction, and oxidation, to ultimately yield adipic acid. researchgate.net While α-aminoadipate (2-aminohexanedioic acid) is a prominent intermediate in many of these theoretical routes, the creation of novel enzymatic cascades through synthetic biology could potentially lead to pathways involving this compound. researchgate.net The development of such a pathway would depend on the discovery or engineering of novel enzymes, such as aminotransferases or dehydrogenases, capable of acting at the C3 position of a hexanedioic acid backbone.

The table below outlines a generalized, proposed pathway from lysine to adipic acid, highlighting the type of enzymatic reactions required.

StepReactantProductEnzyme Type (Example)Reference
1L-Lysine6-amino-trans-2-hexenoic acidLysine ammonia-lyase researchgate.net
26-amino-trans-2-hexenoic acid6-aminocaproic acidEne-reductase researchgate.net
36-aminocaproic acidAdipic semialdehydeTransaminase / Dehydrogenase mdpi.com
4Adipic semialdehydeAdipic acidAldehyde dehydrogenase mdpi.com

Metabolic Engineering Approaches in Microbial Hosts

Metabolic engineering is the core technology enabling the microbial production of non-natural chemicals like adipic acid. nih.gov It involves the targeted modification of an organism's metabolic network to optimize the production of a desired compound. nih.gov The strategies are broadly applicable for producing various organic acids and amino acids and could be adapted for the production of this compound. frontiersin.orgmdpi.com

Common microbial hosts, or "chassis," for these engineering efforts include Escherichia coli and Corynebacterium glutamicum, due to their well-understood genetics and metabolism. nih.govnih.gov Key metabolic engineering strategies include:

Pathway Introduction: Expressing heterologous genes (from other organisms) or synthetic genes to construct a new-to-nature pathway for the target molecule.

Precursor Enhancement: Overexpressing genes in upstream pathways to increase the supply of essential precursors, such as acetyl-CoA or L-lysine. nih.govmdpi.com

Elimination of Competing Pathways: Deleting genes that code for enzymes in pathways that divert precursors away from the desired product, thereby reducing the formation of byproducts. nih.gov

Cofactor Engineering: Ensuring a balanced supply of cofactors like NAD(P)H and ATP, which are often required for biosynthetic pathways.

Transport Engineering: Modifying or introducing transporter proteins to facilitate the export of the final product out of the cell, which can prevent feedback inhibition and toxicity. nih.gov

These approaches have been successfully used to improve titers and yields of various bio-based chemicals, and they represent the foundational tools that would be required to develop a microbial strain for the efficient production of this compound. nih.govfrontiersin.org

Q & A

Q. What quality control measures ensure reproducibility in enantioselective synthesis and analysis?

  • Methodological Answer : Enforce strict batch-to-batch documentation of catalyst loadings, reaction temperatures, and purification yields. Implement orthogonal analytical checks (e.g., circular dichroism for enantiopurity, ICP-MS for residual metal catalysts) and share raw data via open repositories to enable cross-validation .

Toxicological and Safety Considerations

Q. What methodologies are recommended for preliminary toxicological profiling of this compound?

  • Methodological Answer : Start with in vitro assays: Ames test for mutagenicity, hERG channel inhibition screening, and hepatic microsomal stability studies. Progress to zebrafish embryo toxicity models (FET assay) to assess developmental effects. Cross-reference with structurally analogous compounds (e.g., β-aminoadipic acid) for hazard prediction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.